molecular formula C13H20N2O B7933141 (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide

(S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide

Cat. No.: B7933141
M. Wt: 220.31 g/mol
InChI Key: DCHFAJJXEQGGDU-NUHJPDEHSA-N
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Description

(S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound’s structure includes an amino group, a methyl group, and a phenyl-propyl group attached to a propionamide backbone, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-2-Amino-propionic acid, N-methylamine, and 1-phenyl-propylamine.

    Amide Bond Formation: The carboxyl group of (S)-2-Amino-propionic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pH control to ensure high yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and scalability.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

(S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

    ®-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide: The enantiomer of the compound, differing in its stereochemistry.

    N-Methyl-N-(1-phenyl-propyl)-propionamide: Lacks the amino group, affecting its reactivity and applications.

    2-Amino-N-methyl-N-(1-phenyl-ethyl)-propionamide: Contains an ethyl group instead of a propyl group, altering its physical and chemical properties.

Uniqueness: (S)-2-Amino-N-methyl-N-(1-phenyl-propyl)-propionamide is unique due to its specific stereochemistry, which can influence its biological activity and interactions

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(1-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHFAJJXEQGGDU-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)N(C)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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